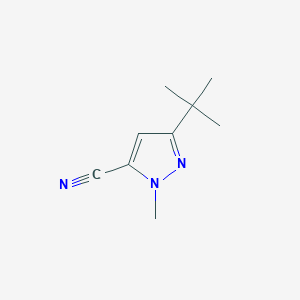

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Overview

Description

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . Other methods include one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The exact structure of “5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile” would depend on the specific locations of the tert-butyl, methyl, and carbonitrile groups on this ring.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, dehydrogenative coupling reactions, and other transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound would depend on its specific structure. In general, pyrazoles are stable compounds that can exist as colorless crystals or liquids .Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile serves as a versatile scaffold for the synthesis of complex heterocyclic systems. Its structural properties, such as tautomerism, influence its reactivity and biological activities when incorporated into pharmaceutical compounds . This compound is explored for its potential in creating new therapeutic agents, particularly in the design of drugs targeting various diseases.

Agriculture

Within the agricultural sector, this pyrazole derivative could be utilized in the synthesis of novel agrochemicals. Its chemical structure allows for the development of compounds with potential use as pesticides or herbicides, contributing to crop protection strategies .

Material Science

In material science, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile may be employed in the creation of new materials with unique properties. Its incorporation into polymers or coatings could lead to advancements in material durability and functionality .

Environmental Science

Environmental science research could benefit from this compound through the development of sensors or assays for environmental monitoring. Its chemical reactivity makes it a candidate for detecting pollutants or changes in environmental conditions .

Analytical Chemistry

Analytical chemists might find applications for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile in developing new analytical methods. It could serve as a standard or reagent in chromatography, spectroscopy, or other analytical techniques to quantify or identify other substances .

Biochemistry

In biochemistry, this compound’s role could extend to enzyme inhibition studies or as a building block for synthesizing biomolecules. Its interaction with biological systems can provide insights into metabolic pathways and enzyme functions .

Pharmacology

Pharmacological research can leverage 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile for drug discovery and development. Its potential as a precursor in synthesizing pharmacologically active molecules makes it valuable for creating new treatments .

Chemical Engineering

Finally, in chemical engineering, this compound could be used in process optimization and the development of synthetic routes. Its properties may aid in improving reaction efficiencies and scaling up production of various chemicals .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-tert-butyl-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-9(2,3)8-5-7(6-10)12(4)11-8/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOFTHGEBJWMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

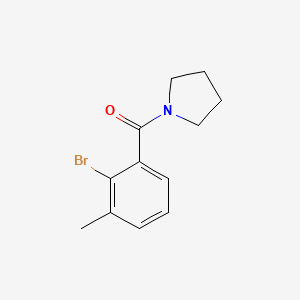

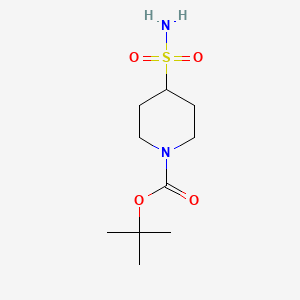

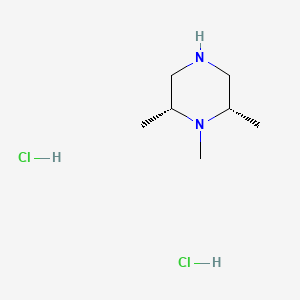

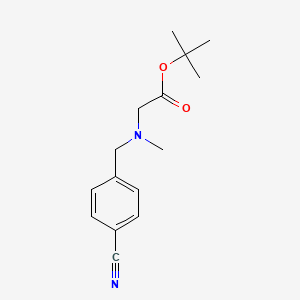

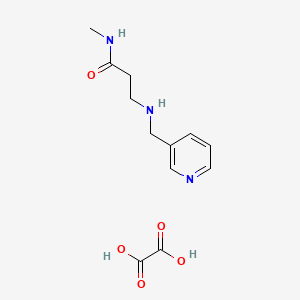

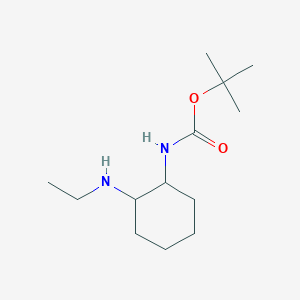

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)

![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)

![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)